molecular formula C10H13ClN2O B2930804 5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2199367-53-6

5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2930804
CAS No.: 2199367-53-6
M. Wt: 212.68
InChI Key: KECWIVJZAOUDOJ-UHFFFAOYSA-N
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Description

5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a chemical compound with a unique structure that combines a pyridine ring with a pyrrolidine moiety.

Scientific Research Applications

5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Drug Discovery: The compound’s unique structure makes it a valuable scaffold for designing new drugs.

    Material Science: It is utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine typically involves the reaction of 5-chloropyridine-2-ol with 1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxypyridine
  • 3-(1-Methyl-2-pyrrolidinyl)pyridine
  • Pyrrolidine-2,5-dione

Uniqueness

5-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine stands out due to its combination of a pyridine ring with a pyrrolidine moiety, which imparts unique chemical and biological properties. This structural feature makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-chloro-2-(1-methylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-13-5-4-9(7-13)14-10-3-2-8(11)6-12-10/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECWIVJZAOUDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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